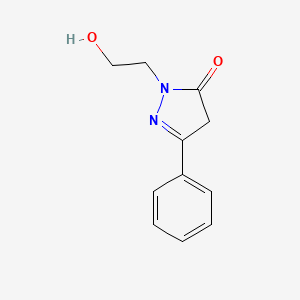![molecular formula C21H28F3N5O3S B15095830 Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)
Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- is a complex organic compound that features a combination of aromatic, nitro, and thiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The nitro group is introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
The diazenyl group is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amines: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol,2-[4-[2-(4-hexyl-5-amino-2-thiazolyl)diazenyl]phenylamino]- : Similar structure but with an amino group instead of a nitro group.
- Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenylamino]- : Similar structure but with a difluorobutyl group instead of a trifluorobutyl group.
Uniqueness
The presence of the trifluorobutyl group in Ethanol,2-[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl
Eigenschaften
Molekularformel |
C21H28F3N5O3S |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-[4-[(4-hexyl-5-nitro-1,3-thiazol-2-yl)diazenyl]-N-(4,4,4-trifluorobutyl)anilino]ethanol |
InChI |
InChI=1S/C21H28F3N5O3S/c1-2-3-4-5-7-18-19(29(31)32)33-20(25-18)27-26-16-8-10-17(11-9-16)28(14-15-30)13-6-12-21(22,23)24/h8-11,30H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
UWNZFTKBUFLQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=N1)N=NC2=CC=C(C=C2)N(CCCC(F)(F)F)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




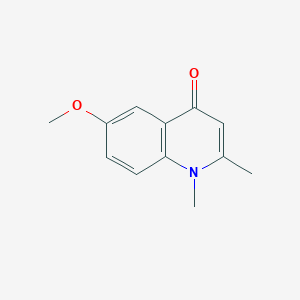
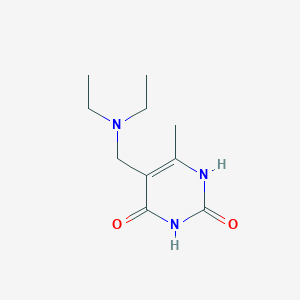
![1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester](/img/structure/B15095775.png)
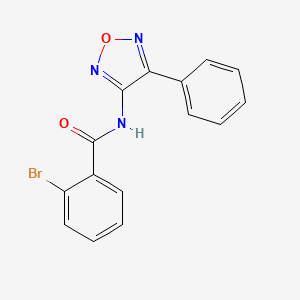
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15095782.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(4-chlorophenyl)-5-[(thiophen-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15095785.png)
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
![7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B15095791.png)
![4-[[7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B15095797.png)
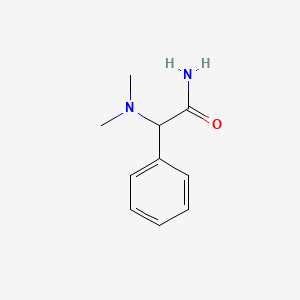
![Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B15095805.png)
